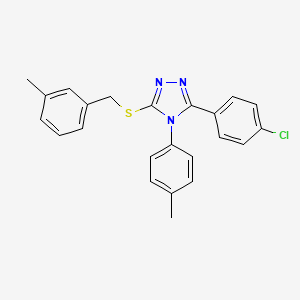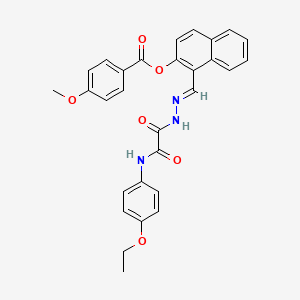
In-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In-3-yl}propanamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of In-3-yl}propanamide typically involves the reaction between tryptamine and a carboxylic acid derivative. One common method is the N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between tryptamine and ibuprofen . DCC acts as a dehydrating agent, facilitating the formation of the amide bond. The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: In-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Chemistry: In-3-yl}propanamide is used as a precursor in the synthesis of various heterocyclic compounds. Its indole moiety makes it a valuable building block for designing new molecules with potential biological activities .
Biology: The compound has shown promising antimicrobial and antifungal activities. It has been evaluated for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis .
Medicine: this compound derivatives have been studied for their potential as antitubercular agents. The compound’s ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis makes it a candidate for further drug development .
Industry: this compound is used in the development of new antimicrobial agents for industrial applications. Its derivatives are explored for their potential use in agricultural and pharmaceutical industries .
Mechanism of Action
The mechanism of action of In-3-yl}propanamide involves its interaction with specific molecular targets. The compound’s indole moiety allows it to bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of falcipain-2, a cysteine protease involved in the life cycle of the malaria parasite Plasmodium falciparum . The binding of this compound to falcipain-2 disrupts the parasite’s ability to degrade hemoglobin, leading to its death .
Comparison with Similar Compounds
Indole-3-propanamide: Shares the indole moiety and exhibits similar biological activities.
N-aryl-3-(indol-3-yl)propanamide: Known for its immunosuppressive activity.
2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides: Studied as falcipain-2 inhibitors for potential malaria treatments.
Uniqueness: In-3-yl}propanamide stands out due to its broad spectrum of biological activities, including antimicrobial, antifungal, and antitubercular properties. Its ability to inhibit drug-resistant strains of Mycobacterium tuberculosis highlights its potential as a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C24H28N8O4S6 |
|---|---|
Molecular Weight |
684.9 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-5-[3-[3-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C24H28N8O4S6/c1-3-5-7-15-27-29-21(39-15)25-13(33)9-11-31-19(35)17(41-23(31)37)18-20(36)32(24(38)42-18)12-10-14(34)26-22-30-28-16(40-22)8-6-4-2/h3-12H2,1-2H3,(H,25,29,33)(H,26,30,34)/b18-17+ |
InChI Key |
DKGKIALICRERHJ-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)/SC2=S |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C(=O)C(=C3C(=O)N(C(=S)S3)CCC(=O)NC4=NN=C(S4)CCCC)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028823.png)
![N-(4-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12028824.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028846.png)

![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)
![4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12028870.png)

![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)
![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)

